2-Bromo-3-methoxyisonicotinaldehyde

Vue d'ensemble

Description

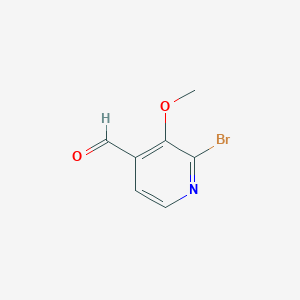

2-Bromo-3-methoxyisonicotinaldehyde is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . It is a derivative of isonicotinaldehyde, characterized by the presence of a bromine atom at the second position and a methoxy group at the third position on the pyridine ring. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methoxyisonicotinaldehyde typically involves the bromination of 3-methoxyisonicotinaldehyde. One common method is as follows:

Starting Material: 3-Methoxyisonicotinaldehyde.

Reagent: Bromine (Br2).

Solvent: Acetic acid or another suitable solvent.

Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

The reaction proceeds as follows:

3-Methoxyisonicotinaldehyde+Br2→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:

Bulk Handling of Reagents: Using large quantities of bromine and 3-methoxyisonicotinaldehyde.

Controlled Reaction Conditions: Ensuring optimal temperature and solvent conditions to maximize yield and purity.

Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-3-methoxyisonicotinaldehyde can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.

Reduction Reactions: The aldehyde group can be reduced to an alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of 2-substituted-3-methoxyisonicotinaldehyde derivatives.

Oxidation: Formation of 2-bromo-3-methoxyisonicotinic acid.

Reduction: Formation of 2-bromo-3-methoxyisonicotinalcohol.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of isonicotinaldehyde, including 2-bromo-3-methoxyisonicotinaldehyde, exhibit significant antibacterial properties. Studies have shown that such compounds can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The structure-activity relationship (SAR) of these compounds suggests that specific substitutions on the isonicotinaldehyde scaffold enhance their antimicrobial efficacy .

Anticancer Properties

Compounds related to this compound have been investigated for their anticancer activities. For instance, derivatives have demonstrated cytotoxic effects against cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the induction of apoptosis in cancer cells, highlighting the compound's potential as a lead structure in anticancer drug development .

Synthesis of Complex Molecules

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. Its bromine and aldehyde functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions. This characteristic makes it a valuable intermediate in synthesizing more complex molecules, particularly in the pharmaceutical industry .

Agrochemical Applications

Pesticides and Herbicides

The compound's structural features allow it to be explored as a precursor for agrochemicals. Research has indicated that modifications of isonicotinaldehyde derivatives can lead to the development of effective pesticides and herbicides. These compounds are designed to target specific biochemical pathways in pests, thereby offering an environmentally friendly alternative to traditional agrochemicals .

Material Science

Functional Materials

In material science, this compound can be utilized in the synthesis of functional materials such as liquid crystals and polymers. Its ability to form stable complexes with metals allows for the development of materials with unique optical and electronic properties. This application is particularly relevant in the fields of electronics and photonics .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-Bromo-3-methoxyisonicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The aldehyde group can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Dichloro-3-methoxyisonicotinaldehyde: Similar structure with chlorine atoms instead of bromine.

5-Chloro-2,3-dimethoxyisonicotinaldehyde: Contains additional methoxy group and chlorine atom.

2-Bromo-3-pyridinecarboxaldehyde: Lacks the methoxy group.

Uniqueness

2-Bromo-3-methoxyisonicotinaldehyde is unique due to the specific combination of bromine and methoxy substituents on the isonicotinaldehyde framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Activité Biologique

2-Bromo-3-methoxyisonicotinaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. With the molecular formula and a molecular weight of 216.03 g/mol, this compound has been investigated for its antimicrobial, anticancer, and antioxidant properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with similar compounds.

- Molecular Formula :

- Molecular Weight : 216.03 g/mol

- CAS Number : 191418-78-7

The biological activity of this compound is linked to its structural components:

- Bromine Atom : Influences the compound's reactivity and interaction with biological targets.

- Methoxy Group : Enhances solubility and may affect binding affinity to enzymes or receptors.

- Aldehyde Group : Participates in biochemical reactions that can modulate cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. A study highlighted its potential as a lead compound for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Properties

Recent investigations have demonstrated that this compound possesses anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .

Table 1: Summary of Anticancer Activity

| Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 10 | 50% inhibition of growth |

| A549 (Lung) | 20 | Induction of apoptosis |

| HeLa (Cervical) | 15 | Increased ROS production |

Antioxidant Activity

In addition to its anticancer effects, this compound has been shown to possess antioxidant properties. It mitigates oxidative damage in cellular models by enhancing the expression of antioxidant enzymes such as thioredoxin reductase (TrxR1). This protective effect against oxidative stress is crucial for cellular health and longevity .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study assessed the antimicrobial activity of various derivatives of isonicotinaldehyde, including this compound. Results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

- Case Study on Cancer Cell Lines :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-3-methoxyisonicotinaldehyde | Chlorine instead of bromine | Moderate antimicrobial activity |

| 5-Bromo-2-methoxyisonicotinaldehyde | Different position of bromine | Lower anticancer efficacy |

| 2-Bromo-4-methoxyisonicotinaldehyde | Additional methoxy group | Enhanced antioxidant properties |

Propriétés

IUPAC Name |

2-bromo-3-methoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESGFHKARGFUQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376636 | |

| Record name | 2-Bromo-3-methoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191418-78-7 | |

| Record name | 2-Bromo-3-methoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.